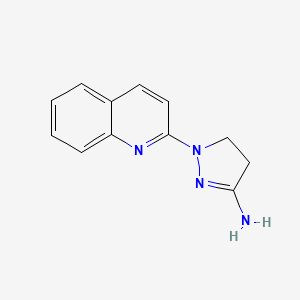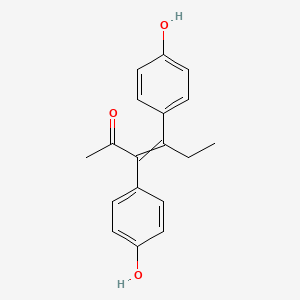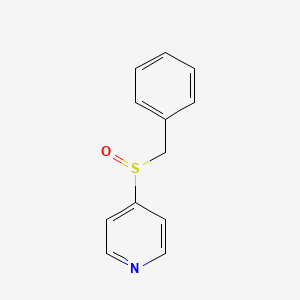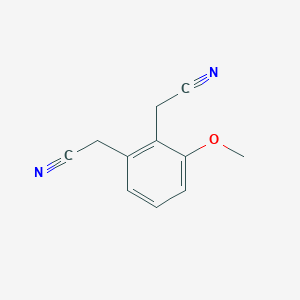![molecular formula C14H17NO6 B14376267 Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate CAS No. 88521-76-0](/img/structure/B14376267.png)
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a complex structure with a nitro group, a methylpropanoyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate typically involves the esterification of 2-(2-methylpropanoyl)-4-nitrophenol with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
2-(2-methylpropanoyl)-4-nitrophenol+ethyl acetateH2SO4Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Hydrolysis: 2-(2-methylpropanoyl)-4-nitrophenol and ethanol.
Reduction: 2-(2-methylpropanoyl)-4-aminophenoxy acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects . The ester group can be hydrolyzed in vivo to release the active carboxylic acid and alcohol, which may exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate can be compared with other esters and nitro compounds:
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity aroma, used in perfumes and flavorings.
Nitrophenol derivatives: Compounds with similar nitro groups that exhibit antimicrobial properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- 2-nitrophenol
- 4-nitrophenol
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88521-76-0 |
|---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
ethyl 2-[2-(2-methylpropanoyl)-4-nitrophenoxy]acetate |
InChI |
InChI=1S/C14H17NO6/c1-4-20-13(16)8-21-12-6-5-10(15(18)19)7-11(12)14(17)9(2)3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
SMZLHPCFFPMBKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phenylsilane](/img/structure/B14376198.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)





